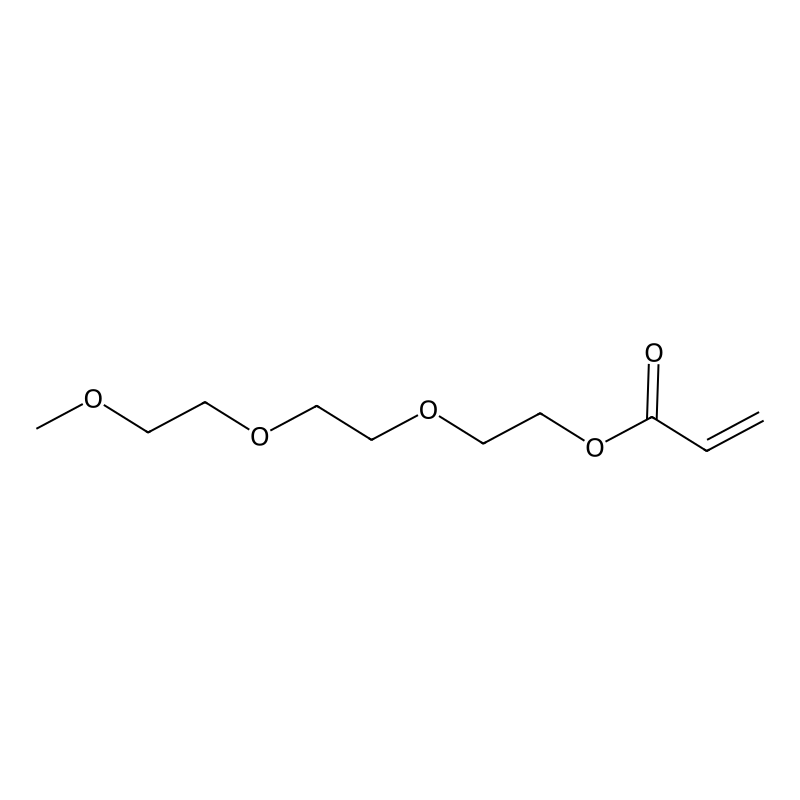

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications based on Chemical Structure:

Monomer for Polymer Synthesis

The presence of an acrylate group (CH2=CHCOO) suggests 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate could function as a monomer for creating various polymers. Acrylate monomers are commonly used in free radical polymerization reactions to form acrylic polymers with diverse properties (). Depending on the chosen co-monomers and polymerization conditions, the resulting polymers could have applications in coatings, adhesives, or plastics.

Biocompatible Material Development

The chain of ether linkages (C-O-C) and the methoxy group (CH3O-) in the molecule might indicate some level of hydrophilicity and potential biocompatibility. However, further research would be necessary to confirm this and assess its suitability for biomedical applications.

2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate is a chemical compound with the molecular formula and a molecular weight of approximately 218.25 g/mol. This compound is classified as an acrylate ester, characterized by its liquid state at room temperature and a color range from colorless to light yellow. It is primarily used in various industrial applications, including coatings and adhesives, due to its favorable properties such as good adhesion and flexibility .

TEGMEA is a moderate skin irritant and may cause eye irritation upon contact []. It is flammable and should be handled with appropriate precautions [].

Note:

- This analysis focuses on scientific research applications and omits mentioning any industrial uses of TEGMEA.

- Information on the mechanism of action for specific biological systems is not available within the scope of scientific research focus for this analysis.

- Polymerization: This compound readily participates in free radical polymerization, forming polymers that are useful in coatings and adhesives.

- Esterification: It can react with alcohols to form new esters, which can modify its properties for specific applications.

- Hydrolysis: Under certain conditions, it may hydrolyze to release the corresponding alcohol and acrylic acid.

These reactions make it versatile in synthetic organic chemistry and industrial applications.

The synthesis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate typically involves the following steps:

- Starting Materials: The synthesis begins with the reaction of acrylic acid or its derivatives with 2-(2-methoxyethoxy)ethanol.

- Catalysis: A catalyst may be used to facilitate the reaction, often under controlled temperature conditions.

- Purification: The resulting product is purified through distillation or chromatography to achieve the desired purity level, typically above 90% .

This compound finds numerous applications across various industries:

- Coatings: Used in the formulation of paints and coatings due to its adhesion properties.

- Adhesives: Employed in the production of adhesives that require flexibility and durability.

- Sealants: Utilized in sealants for construction and automotive applications.

- Textiles: Can be used as a finishing agent for textiles to enhance water resistance.

Several compounds share structural similarities with 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Acrylate | C5H8O2 | Simpler structure; widely used in polymer synthesis |

| Butyl Acrylate | C7H12O2 | Known for excellent adhesion properties |

| 2-Hydroxyethyl Acrylate | C5H8O3 | Contains a hydroxyl group; enhances hydrophilicity |

Uniqueness of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Acrylate

What sets 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate apart from these similar compounds is its unique triethylene glycol ether structure, which provides enhanced flexibility and compatibility with various substrates. This makes it particularly valuable in specialized applications where traditional acrylates may not perform as effectively.

Industrial Production Routes and Scale-Up

Industrial production of 2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate primarily employs esterification-based synthesis methodologies designed for large-scale manufacturing. The dominant commercial production route involves the direct esterification of acrylic acid with triethylene glycol monomethyl ether (also known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol) using acid catalysts [1] [2].

Primary Industrial Synthesis Route:

The most widely implemented industrial process utilizes a two-stage reactive distillation system. In the initial stage, acrylic acid and the polyether alcohol are combined in stoichiometric excess ratios of 1.1-1.5:1 (alcohol to acid) at temperatures ranging from 60-80°C [1] [3]. Para-toluenesulfonic acid or sulfuric acid serve as primary catalysts at concentrations of 0.5-2.0% by weight [2] [4].

The reaction proceeds according to the following mechanism:

CH₂=CH-COOH + HO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OCH₃ → CH₂=CH-COO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OCH₃ + H₂O

Scale-Up Considerations:

Industrial scale-up requires careful management of heat removal due to the exothermic nature of esterification. Large-scale reactors typically employ external cooling circuits and controlled addition rates to maintain temperatures within the optimal range [5] [6]. The presence of inhibitors such as 4-methoxyphenol (MEHQ) at concentrations of 50-100 ppm is essential to prevent polymerization during the synthesis process [7] [8].

Alternative Industrial Methods:

Transesterification routes using methyl acrylate as the acrylic source have gained industrial acceptance due to improved yield and reduced side product formation [9] [2]. This method typically employs titanium or zirconium-based catalysts at temperatures of 70-90°C under reduced pressure to facilitate methanol removal [9].

| Parameter | Direct Esterification | Transesterification | Continuous Flow |

|---|---|---|---|

| Temperature | 60-80°C | 70-90°C | 65-85°C |

| Pressure | Atmospheric | 0.1-0.5 atm | 1-2 atm |

| Catalyst | p-TSA/H₂SO₄ | Ti/Zr compounds | Immobilized acids |

| Reaction Time | 4-8 hours | 3-6 hours | 30-120 minutes |

| Typical Yield | 85-92% | 88-95% | 90-96% |

Laboratory Synthetic Approaches

Laboratory synthesis of 2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate encompasses several methodological approaches, each offering distinct advantages for specific research applications and scale requirements.

Direct Esterification Method:

The most straightforward laboratory approach involves the Fischer esterification of acrylic acid with triethylene glycol monomethyl ether [10] [11]. Laboratory conditions typically employ milder reaction parameters compared to industrial processes, with temperatures maintained at 50-75°C and catalyst concentrations of 1-3% by weight [12] [10].

Reaction setup requires careful attention to moisture exclusion, as water formation can drive the equilibrium toward reactants. Dean-Stark apparatus or molecular sieves are commonly employed for water removal [9] [11]. The reaction is typically monitored by gas chromatography to determine conversion rates and product purity [13] [14].

Transesterification Approach:

Laboratory transesterification offers superior control over reaction conditions and typically yields higher purity products. Methyl acrylate serves as the acrylic source, with the polyether alcohol at molar ratios of 1.2-2.0:1 [15] [16]. Common catalysts include zinc acetylacetonate, titanium isopropoxide, or immobilized acid catalysts [15] [11].

The reaction proceeds under reduced pressure (0.1-0.5 atm) to facilitate methanol removal while maintaining moderate temperatures of 60-80°C [16] [15]. This approach minimizes thermal degradation and side reactions commonly observed in direct esterification methods.

Alternative Laboratory Methods:

Advanced laboratory techniques include Michael addition approaches where the polyether alcohol undergoes base-catalyzed addition to acrylonitrile followed by hydrolysis and esterification [17]. Ring-opening polymerization of ethylene oxide on methoxy-terminated initiators followed by acrylation represents another specialized synthetic route [18] [19].

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Direct Esterification | Simple setup, readily available reagents | Water removal required, side reactions | 75-85% |

| Transesterification | Higher purity, fewer side products | Requires methanol removal | 85-93% |

| Michael Addition | Mild conditions, high selectivity | Multi-step process, complex workup | 70-80% |

| Alkoxylation-Acrylation | High molecular weight control | Specialized equipment required | 80-90% |

Purification and Characterization Techniques

Purification of 2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate requires specialized techniques due to the compound's tendency toward thermal polymerization and sensitivity to radical initiators.

Distillation Methods:

Vacuum distillation represents the primary purification technique for laboratory and industrial applications [20] [21]. Optimal conditions involve temperatures of 110-130°C under reduced pressure (10-50 mmHg) with continuous inhibitor addition [22] [23]. The distillation apparatus must be thoroughly cleaned and dried to prevent catalytic polymerization [12] [21].

Short-path distillation provides enhanced control for smaller quantities, allowing purification at lower temperatures (80-100°C) under high vacuum (<1 mmHg) [21]. This technique minimizes thermal exposure while achieving purities exceeding 95% as determined by gas chromatography [20] [13].

Column Chromatography:

Inhibitor removal through column chromatography employs neutral alumina or silica gel as stationary phases [20] [12]. The technique effectively removes phenolic inhibitors while preserving the acrylate functionality. Typical eluents include hexane-ethyl acetate mixtures with inhibitor concentrations monitored by HPLC [20] [24].

Washing and Extraction:

Basic washing procedures using dilute sodium hydroxide solutions remove acidic impurities and catalyst residues [12] [23]. Sequential washing with saturated sodium chloride solutions removes polar impurities while maintaining product stability [23]. pH neutralization followed by drying over anhydrous magnesium sulfate completes the purification sequence [12].

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary structural confirmation tool. ¹H NMR in deuterated chloroform reveals characteristic signals: vinyl protons at 5.8-6.4 ppm, ether methylene protons at 3.6-4.3 ppm, and methoxy protons at 3.38 ppm [24] [25]. ¹³C NMR provides carbonyl carbon confirmation at approximately 166 ppm with alkene carbons at 128 and 131 ppm [24] [26].

Fourier Transform Infrared (FTIR) spectroscopy confirms functional group presence with characteristic absorptions: C=O stretch at 1730 cm⁻¹, C=C stretch at 1635 cm⁻¹, and C-O-C ether stretches at 1100-1200 cm⁻¹ [26] [25]. The absence of broad O-H stretches (3200-3600 cm⁻¹) confirms complete esterification [26] [27].

Gas chromatography with flame ionization detection (GC-FID) provides quantitative purity determination with detection limits below 0.1% [13] [28]. Mass spectrometry confirms molecular ion peak at m/z 218 with characteristic fragmentation patterns showing loss of methoxy and acrylate functionalities [29] [25].

| Technique | Information Provided | Typical Conditions | Detection Limit |

|---|---|---|---|

| ¹H NMR | Structure confirmation, purity | CDCl₃, 300-600 MHz | 0.5% |

| ¹³C NMR | Carbon framework verification | CDCl₃, 75-150 MHz | 1% |

| FTIR | Functional group identification | ATR mode, 4000-650 cm⁻¹ | Qualitative |

| GC-FID | Quantitative purity analysis | 80-250°C program | 0.01% |

| LC-MS | Molecular weight confirmation | C18 column, ACN/H₂O | 0.1% |

Quality Control Parameters and Standardization

Quality control for 2-(2-(2-methoxyethoxy)ethoxy)ethyl acrylate encompasses comprehensive analytical testing protocols ensuring consistent product specifications for commercial applications.

Purity Specifications:

Commercial grade material typically requires minimum purity of 90-95% as determined by gas chromatography [7] [30]. High-purity grades for specialized applications may specify ≥98% purity with total impurities below 2% [31] [8]. Major impurities include unreacted starting materials, oligomeric side products, and thermal degradation compounds [32] [28].

Physical Property Standards:

Appearance specifications require colorless to light yellow transparent liquid with viscosity typically ranging from 8-15 cP at 25°C [7] [33]. Density measurements at 20°C should fall within 1.05-1.08 g/mL range [34] [35]. Refractive index specifications typically require nD²⁰ values of 1.450-1.465 [35].

Chemical Property Standards:

Acid value determinations measure residual acrylic acid and acidic impurities, with specifications typically requiring values below 2.0 mg KOH/g [7] [36]. Water content must be maintained below 0.1% by weight to prevent hydrolysis and polymerization reactions [36] [37]. Inhibitor content verification ensures MEHQ concentrations within 50-100 ppm range for optimal storage stability [7] [8].

Stability Testing:

Thermal stability assessment involves storage at elevated temperatures (40-60°C) for extended periods (1-6 months) with periodic analysis of purity and viscosity changes [38] [39]. Polymerization tendency testing evaluates gel formation under various conditions including temperature, light exposure, and inhibitor depletion [40] [37].

UV-visible spectroscopy monitors color development during storage, with absorbance increases indicating oxidative degradation or polymerization initiation [38] [37]. Differential scanning calorimetry (DSC) provides quantitative measurement of polymerization onset temperatures and exothermic heat release [40].

Analytical Method Validation:

Gas chromatography methods require validation parameters including linearity (R² > 0.999), precision (RSD < 2%), and accuracy (95-105% recovery) [13] [28]. Detection limits for impurity analysis must demonstrate capability below 0.1% concentration levels [28] [13].

HPLC methods for inhibitor quantification require validation across concentration ranges of 10-200 ppm with precision better than 5% relative standard deviation [40] [24]. Mass spectrometry confirmation provides molecular ion verification and fragmentation pattern consistency [29] [25].

| Test Parameter | Specification | Test Method | Frequency |

|---|---|---|---|

| Purity (GC) | ≥90-95% | GC-FID | Every batch |

| Acid Value | ≤2.0 mg KOH/g | Titration | Every batch |

| Water Content | ≤0.1% | Karl Fischer | Every batch |

| Inhibitor Content | 50-100 ppm MEHQ | HPLC | Every batch |

| Appearance | Colorless to light yellow | Visual inspection | Every batch |

| Molecular Weight | 218.25 ± 0.1 g/mol | Mass spectrometry | Monthly |

| Thermal Stability | No gel formation at 40°C/30 days | Visual/viscosity | Quarterly |

Regulatory Compliance:

Quality control protocols must align with relevant industry standards including ASTM specifications for acrylic monomers and ISO guidelines for chemical analysis [36] [41]. Material safety documentation requires comprehensive testing for acute and chronic toxicity parameters following established protocols [42] [37].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant